Butenedial

Description

Propriétés

IUPAC Name |

but-2-enedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEMYUOFGVHXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-83-9 | |

| Record name | Butenedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(E)-2-Butenedial: A Technical Guide to its Synthesis, Discovery, and Biological Significance

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(E)-2-Butenedial, also known as fumaraldehyde, is an α,β-unsaturated dicarbonyl compound of significant interest in organic synthesis and toxicology. Its reactive nature, stemming from the presence of two aldehyde functionalities and a conjugated double bond, makes it a versatile precursor for the synthesis of various heterocyclic compounds and a subject of study for its biological effects. This technical guide provides a comprehensive overview of the synthesis, discovery, and known biological activities of (E)-2-Butenedial, with a focus on experimental methodologies and data presentation for a scientific audience.

Introduction

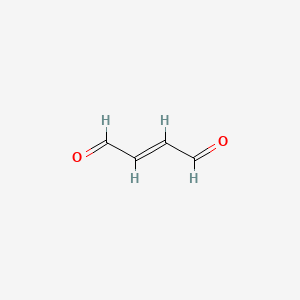

(E)-2-Butenedial is a four-carbon dialdehyde (B1249045) with the chemical formula C₄H₄O₂. The presence of the trans-configured carbon-carbon double bond distinguishes it from its cis-isomer, maleic dialdehyde. The conjugated system and the electrophilic nature of the aldehyde groups are the primary determinants of its chemical reactivity and biological activity.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | (2E)-But-2-enedial |

| Synonyms | Fumaraldehyde, trans-Butenedial |

| Molecular Formula | C₄H₄O₂ |

| Molecular Weight | 84.07 g/mol |

| CAS Number | 2363-83-9 |

| Appearance | Expected to be a colorless to pale yellow liquid[1] |

Discovery

Detailed information regarding the initial discovery and first synthesis of (E)-2-butenedial is not extensively documented in readily available historical chemical literature.

Synthesis of (E)-2-Butenedial

Two primary synthetic routes to (E)-2-butenedial have been described in the chemical literature: the oxidation of furan (B31954) and the hydrolysis of its diacetal precursor.

Oxidation of Furan

The oxidation of furan can lead to the formation of (E)-2-butenedial, often as an intermediate that can be further oxidized to maleic anhydride (B1165640) or other products.[2][3] Controlling the oxidation conditions is crucial to isolate the dialdehyde.

General Reaction Scheme:

Caption: Oxidation of furan to (E)-2-butenedial.

Experimental Protocol (General Approach):

A detailed, contemporary experimental protocol for the selective oxidation of furan to (E)-2-butenedial with high yield is not well-documented in the reviewed literature. However, historical methods for the oxidation of furans often employ reagents like bromine in methanol (B129727) or peroxy acids. These reactions typically proceed through a 2,5-dioxygenated furan intermediate which then rearranges to the dicarbonyl compound.

Hydrolysis of Fumaraldehyde bis(dimethyl acetal)

A more controlled and widely applicable method for the preparation of (E)-2-butenedial is the acid-catalyzed hydrolysis of its stable precursor, Fumaraldehyde bis(dimethyl acetal) (trans-1,1,4,4-tetramethoxy-2-butene).[4] This acetal (B89532) is commercially available, making this a practical route for laboratory-scale synthesis.

Reaction Scheme:

Caption: Synthesis of (E)-2-butenedial via acetal hydrolysis.

Experimental Protocol:

A German patent describes the hydrolysis of maleindialdehyde diacetals in the presence of an acid catalyst to produce maleic dialdehyde, which is then reacted with hydrazine (B178648) to form pyridazine.[5] This indicates that the hydrolysis of the corresponding trans-diacetal should yield (E)-2-butenedial.

Materials:

-

Fumaraldehyde bis(dimethyl acetal)

-

Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Dissolve Fumaraldehyde bis(dimethyl acetal) in a suitable solvent.

-

Add dilute aqueous acid to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to yield crude (E)-2-butenedial.

-

Purify the product by distillation under reduced pressure or by column chromatography.

Quantitative Data:

| Data Type | Expected/Computed Values |

| ¹H NMR | Signals for aldehydic protons and vinyl protons are expected. |

| ¹³C NMR | Resonances for carbonyl carbons and sp² hybridized carbons are expected. |

| IR (Infrared) | Characteristic absorptions for C=O (aldehyde) and C=C stretching. |

| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. |

Biological Activity and Signaling Pathways

The biological activity of (E)-2-butenedial is not extensively studied; however, as an α,β-unsaturated dicarbonyl compound, its toxicological profile is expected to be similar to other members of this class, such as acrolein and crotonaldehyde.

Mechanism of Cytotoxicity

The primary mechanism of cytotoxicity for α,β-unsaturated carbonyls is through Michael-type addition reactions with biological nucleophiles.[6] The electrophilic β-carbon of the conjugated system is susceptible to attack by sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amino groups of other amino acid residues and DNA bases.

Caption: General mechanism of cytotoxicity for α,β-unsaturated carbonyls.

This covalent modification can lead to:

-

Enzyme Inactivation: Modification of cysteine residues in the active sites of enzymes can lead to their inactivation.

-

Depletion of Glutathione: Glutathione (GSH) is a major cellular antioxidant. Its depletion by adduction with electrophiles like (E)-2-butenedial can lead to increased oxidative stress.

-

Disruption of Signaling Pathways: Covalent modification of signaling proteins can disrupt cellular communication and lead to apoptosis. Formaldehyde has been shown to influence signaling pathways such as NF-kappaB.[7] Acetaldehyde has been shown to activate protein kinase C and other signaling pathways in hepatic stellate cells.[8]

Potential Signaling Pathways Involved

While specific signaling pathways affected by (E)-2-butenedial have not been elucidated, based on studies of similar aldehydes, potential targets include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in cellular stress responses.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a master regulator of the antioxidant response.

Applications in Drug Development and Research

The high reactivity of (E)-2-butenedial makes it a useful building block in organic synthesis. It can participate in various reactions, including:

-

Diels-Alder Reactions: The conjugated double bond can act as a dienophile, allowing for the construction of six-membered rings.[9][10]

-

Synthesis of Heterocycles: The two aldehyde groups provide reactive handles for the synthesis of a variety of heterocyclic compounds, such as pyridazines.[5]

Conclusion

(E)-2-Butenedial is a reactive dicarbonyl compound with potential applications in organic synthesis. While detailed experimental protocols for its synthesis and specific data on its biological activity are not extensively reported, its chemical properties can be inferred from its structure and the behavior of related compounds. The primary synthetic routes involve the controlled oxidation of furan or the hydrolysis of its commercially available diacetal precursor. Its biological activity is likely dominated by its electrophilic nature, leading to cytotoxicity through the covalent modification of cellular nucleophiles. Further research is needed to fully characterize the synthesis, spectroscopic properties, and specific biological effects of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. 反式丁烯二酸二(二甲基缩醛) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]

- 6. staging.aapd.org [staging.aapd.org]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diels–Alder Reaction [sigmaaldrich.com]

- 10. Solved Draw a product that could be formed when | Chegg.com [chegg.com]

Unveiling the Stability Landscape: A Technical Guide to Malealdehyde and Fumaraldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the conformational stability of isomers plays a pivotal role in determining molecular reactivity, biological activity, and shelf-life. This guide provides a detailed comparative analysis of the thermodynamic stability of malealdehyde (B1233635) ((Z)-but-2-enedial) and fumaraldehyde ((E)-but-2-enedial), the cis and trans isomers of a reactive dialdehyde. By examining their structural differences and energetic profiles, we aim to provide a foundational understanding for professionals engaged in molecular design and chemical process development.

Core Concept: Thermodynamic Stability of Cis/Trans Isomers

The fundamental difference between malealdehyde and fumaraldehyde lies in the spatial arrangement of their aldehyde groups around the carbon-carbon double bond. Malealdehyde exists in the cis conformation, where the aldehyde groups are on the same side of the double bond, while fumaraldehyde adopts the trans conformation, with the aldehyde groups on opposite sides.

This geometric distinction is the primary determinant of their relative thermodynamic stability. Generally, trans isomers of acyclic alkenes are thermodynamically more stable than their corresponding cis isomers. This increased stability is attributed to the minimization of steric strain. In the cis configuration, bulky substituents are forced into close proximity, leading to repulsive van der Waals interactions that raise the molecule's internal energy. The trans configuration allows these groups to be positioned further apart, resulting in a lower, more stable energy state.

Quantitative Thermodynamic Data

To illustrate the typical energetic differences between cis and trans isomers, the following table summarizes the standard enthalpies and Gibbs free energies of formation for the analogous pair, (Z)-2-butene (cis) and (E)-2-butene (trans). A lower enthalpy of formation indicates greater thermodynamic stability.

| Compound | Isomer | Standard Enthalpy of Formation (ΔHf°) (gas) | Standard Gibbs Free Energy of Formation (ΔGf°) (gas) |

| 2-Butene (B3427860) | (Z)- / cis | -7.0 kJ/mol[1][2] | 65.9 kJ/mol |

| 2-Butene | (E)- / trans | -11.2 kJ/mol[3][4] | 62.9 kJ/mol |

Note: Data presented is for cis/trans-2-butene as a well-documented analogue to illustrate the stability principles of cis/trans isomerism. The magnitude of the difference for malealdehyde and fumaraldehyde may vary but the qualitative trend is expected to be the same.

Isomerization Pathway and Energy Profile

The conversion between malealdehyde and fumaraldehyde is not spontaneous under standard conditions and requires surmounting a significant energy barrier corresponding to the transition state. This process involves the temporary breaking of the pi (π) bond of the C=C double bond to allow for rotation around the sigma (σ) bond. The energy required for this is known as the activation energy of isomerization. Fumaraldehyde, being the thermodynamically more stable isomer, resides at a lower energy level than malealdehyde.

Caption: Energy profile for the isomerization of malealdehyde to fumaraldehyde.

Experimental Protocols for Stability Determination

The relative thermodynamic stability of malealdehyde and fumaraldehyde can be determined experimentally through several well-established methods. Below are detailed protocols for two common approaches: differential scanning calorimetry and NMR spectroscopy.

Protocol 1: Determination of Enthalpy of Formation by Bomb Calorimetry

This protocol outlines the experimental procedure to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

-

Sample Preparation:

-

Obtain highly purified samples of both malealdehyde and fumaraldehyde. Purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Accurately weigh approximately 1 gram of the sample into a crucible.

-

-

Calorimeter Setup:

-

Place the crucible containing the sample into the bomb head of a bomb calorimeter.

-

Attach a fuse wire to the electrodes, ensuring it is in contact with the sample.

-

Seal the bomb and pressurize it with a known excess of pure oxygen (typically to around 30 atm).

-

-

Combustion:

-

Submerge the sealed bomb in a known quantity of water in the calorimeter's insulated container.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

Plot the temperature versus time and extrapolate the data to determine the corrected temperature change (ΔT), accounting for heat exchange with the surroundings.

-

Calculate the heat released during combustion (q_comb) using the equation: q_comb = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid).

-

Calculate the molar enthalpy of combustion (ΔH_c°) by dividing q_comb by the number of moles of the sample.

-

Calculate the standard enthalpy of formation (ΔH_f°) using Hess's Law: ΔH_f°(compound) = ΣΔH_f°(products) - ΔH_c°(compound). The products of complete combustion are CO₂(g) and H₂O(l), for which the standard enthalpies of formation are well-known.

-

-

Comparison:

-

Compare the calculated ΔH_f° values for malealdehyde and fumaraldehyde. The isomer with the more negative (or less positive) enthalpy of formation is the more thermodynamically stable.

-

Protocol 2: Isomerization Monitoring by 1H NMR Spectroscopy

This method can be used to monitor the equilibrium between the two isomers and determine the equilibrium constant, from which the change in Gibbs free energy can be calculated.

-

Sample Preparation:

-

Prepare a solution of a known starting isomer (e.g., malealdehyde) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The concentration should be in the range of 10-20 mg/mL.

-

Add a small amount of a catalyst, such as a trace of iodine or a strong acid, if thermal isomerization is too slow at the desired temperature.

-

-

NMR Acquisition:

-

Acquire an initial ¹H NMR spectrum at a controlled temperature (e.g., 298 K) to confirm the initial isomeric purity.

-

Heat the sample to a desired temperature at which isomerization occurs at a measurable rate.

-

Acquire ¹H NMR spectra at regular time intervals until the ratio of the isomers no longer changes, indicating that equilibrium has been reached. Key signals to monitor would be the distinct vinyl and aldehydic protons for each isomer.

-

-

Data Analysis:

-

Integrate the signals corresponding to a specific proton in both malealdehyde and fumaraldehyde in each spectrum.

-

Calculate the molar ratio of the two isomers at equilibrium from the integration values.

-

Determine the equilibrium constant (K_eq) where K_eq = [Fumaraldehyde] / [Malealdehyde].

-

Calculate the standard Gibbs free energy change (ΔG°) for the isomerization reaction using the equation: ΔG° = -RT * ln(K_eq), where R is the ideal gas constant and T is the temperature in Kelvin.

-

-

Interpretation:

-

A K_eq value greater than 1 (and a negative ΔG°) indicates that fumaraldehyde is the more stable isomer at that temperature.

-

General Workflow for Stability Analysis

The determination of relative stability, whether through experimental or computational methods, follows a structured workflow.

References

The Natural Occurrence of Butenedial Compounds: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butenedial compounds, existing as the isomers malealdehyde (B1233635) ((Z)-but-2-enedial) and fumaraldehyde ((E)-but-2-enedial), are highly reactive α,β-unsaturated dicarbonyls. While not as extensively studied as other aldehydes, emerging evidence suggests their natural occurrence, primarily as byproducts of lipid peroxidation in organisms under oxidative stress. Their inherent reactivity points towards a potential role in cellular signaling and pathophysiology, making them intriguing molecules for researchers in drug development and life sciences. This technical guide provides a comprehensive overview of the current understanding of this compound compounds, focusing on their natural sources, biosynthesis, analytical methodologies, and putative biological activities.

Natural Occurrence and Formation

Direct evidence for the endogenous production of this compound in specific biological systems remains an active area of research. However, their formation is strongly implicated as a consequence of lipid peroxidation, a well-established process occurring in plants, animals, and microorganisms in response to oxidative stress.

Formation via Lipid Peroxidation

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and an organism's antioxidant defenses, triggers the non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes. This cascade of reactions generates a variety of reactive aldehydes, and it is hypothesized that this compound is among them. Malondialdehyde (MDA), a structurally similar dicarbonyl, is a well-established biomarker of lipid peroxidation, and its presence often indicates the concurrent formation of other reactive aldehydes.[1][2][3][4]

Occurrence in Plants under Stress

Plants, being sessile organisms, are frequently exposed to environmental stressors that induce oxidative damage. Studies have shown a significant increase in the concentration of various aldehydes in plant tissues subjected to abiotic stress. For instance, the roots of tobacco plants under aluminum stress exhibit elevated levels of several aldehydes.[5] While this compound has not been explicitly quantified in these studies, the conditions are conducive to its formation. The concentration of MDA, often used as an indicator of oxidative stress in plants, has been extensively measured and is presented in the table below as a proxy for the potential levels of reactive aldehydes.

Quantitative Data

The following table summarizes the concentration of malondialdehyde (MDA), a key indicator of lipid peroxidation, in various plant tissues under different stress conditions. These values can be considered indicative of the potential presence of other reactive aldehydes, including this compound.

| Plant Species | Tissue | Stress Condition | MDA Concentration (nmol/g fresh weight) | Reference |

| Nicotiana tabacum (Tobacco) | Roots | Aluminum Stress | ~2-4 | [1] |

| Triticum aestivum (Wheat) | Roots | Aluminum Stress | >10 | [5] |

| Pinus elliottii (Slash Pine) | Needles | Drought Stress | Variable, used as a stress indicator | [3][4] |

| Oryza sativa (Rice) | Leaves | Fungal Inoculation | Increased levels observed |

Biosynthesis of this compound

The primary pathway for the natural formation of this compound is believed to be through the oxidative degradation of polyunsaturated fatty acids (PUFAs).

Lipid Peroxidation Pathway

The process is initiated by the abstraction of a hydrogen atom from a PUFA molecule by a reactive oxygen species (ROS), leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen from another PUFA molecule. The resulting lipid hydroperoxides are unstable and can decompose through complex mechanisms, including cyclization and fragmentation, to yield a variety of products, including α,β-unsaturated aldehydes like this compound.

References

- 1. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A major locus controlling malondialdehyde content under water stress is associated with Fusarium crown rot resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Prediction and Utilization of Malondialdehyde in Exotic Pine Under Drought Stress Using Near-Infrared Spectroscopy [frontiersin.org]

- 4. Prediction and Utilization of Malondialdehyde in Exotic Pine Under Drought Stress Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Butenedial with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedial, a reactive α,β-unsaturated dialdehyde, plays a significant role in the covalent modification of proteins through its interaction with nucleophilic amino acid residues. This technical guide provides a comprehensive overview of the reactivity of this compound with key amino acids, namely cysteine, lysine (B10760008), and histidine. The primary mechanisms of reaction, Michael addition and Schiff base formation, are discussed in detail. This document summarizes available quantitative data on the reactivity of analogous α,β-unsaturated aldehydes to provide a framework for understanding the reactivity of this compound. Detailed experimental protocols for studying these reactions and characterizing the resulting adducts are provided, along with visualizations of relevant biological signaling pathways that can be modulated by such protein modifications. This guide is intended to be a valuable resource for researchers in the fields of drug development, toxicology, and cellular biology who are investigating the roles of reactive aldehydes in biological systems.

Introduction

This compound (CHO-CH=CH-CHO), also known as malealdehyde (B1233635), is a bifunctional electrophile that can arise from various biological and environmental sources. Its reactivity is characterized by the presence of two aldehyde functionalities and a conjugated carbon-carbon double bond, making it a potent reactant with biological nucleophiles, particularly the side chains of amino acids within proteins. The covalent modification of proteins by this compound and other reactive aldehydes, often termed "protein carbonylation," can lead to alterations in protein structure and function, with implications for cellular signaling, oxidative stress, and the pathogenesis of various diseases.

This guide will delve into the core aspects of this compound's reactivity with the most susceptible amino acid residues: cysteine, lysine, and histidine.

Core Reaction Mechanisms

The reactions of this compound with amino acid side chains are primarily governed by two well-established chemical transformations: Michael addition and Schiff base formation.

Michael Addition

The electron-deficient β-carbon of the α,β-unsaturated system in this compound is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition. The nucleophilic side chains of cysteine (thiol group), histidine (imidazole ring), and to a lesser extent, lysine (ε-amino group) can act as Michael donors.

The general order of reactivity for Michael addition with α,β-unsaturated aldehydes is: Cysteine >> Histidine > Lysine .[1] This high reactivity of the cysteine thiol is attributed to its lower pKa and greater nucleophilicity at physiological pH compared to the amino group of lysine.

Schiff Base Formation

The aldehyde groups of this compound can react with primary amines, such as the ε-amino group of lysine, to form a Schiff base (an imine). This reaction is a reversible condensation reaction that involves the formation of a carbinolamine intermediate followed by dehydration.

Quantitative Reactivity Data (Analogous Compounds)

While specific kinetic data for the reaction of this compound with amino acids is scarce in the literature, extensive research on analogous α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), provides valuable insights into the expected reactivity. The following tables summarize key quantitative data for these related compounds.

| Amino Acid | Rate Constant (M⁻¹s⁻¹) with 4-HNE | Rate Constant (M⁻¹s⁻¹) with 4-ONE |

| Cysteine | 1.21 | 186 |

| Histidine | Lower than Cysteine | Lower than Cysteine |

| Lysine | Lower than Histidine | Lower than Histidine |

| Arginine | No reaction | Reactive |

Table 1: Bimolecular rate constants for the Michael addition of amino acids to 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE) at pH 7.4 and 37°C.[1]

Experimental Protocols

The following protocols provide detailed methodologies for studying the reactivity of this compound with amino acids and for characterizing the resulting adducts.

Protocol for Reaction of this compound with N-Acetyl-L-cysteine (Cysteine model)

Objective: To synthesize and characterize the Michael adduct of this compound with a cysteine analog.

Materials:

-

This compound (or a stable precursor like malealdehyde bis(dimethyl acetal) which can be hydrolyzed to this compound)

-

N-acetyl-L-cysteine (NAC)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Nitrogen gas

-

Reverse-phase HPLC system

-

Mass spectrometer (ESI-MS)

-

NMR spectrometer

Procedure:

-

Preparation of Reactants:

-

Prepare a 10 mM stock solution of N-acetyl-L-cysteine in 0.1 M phosphate buffer (pH 7.4). Degas the solution with nitrogen for 15 minutes to prevent oxidation of the thiol group.

-

Prepare a 100 mM stock solution of this compound in the same degassed phosphate buffer. If using an acetal (B89532) precursor, hydrolyze it under acidic conditions and neutralize it immediately before use.

-

-

Reaction:

-

In a sealed vial under a nitrogen atmosphere, mix the NAC solution and the this compound solution to achieve final concentrations of 1 mM NAC and 10 mM this compound.

-

Incubate the reaction mixture at 37°C with gentle stirring.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis. Quench the reaction by adding a reducing agent like sodium borohydride (B1222165) or by immediate freezing.

-

-

Analysis:

-

HPLC: Analyze the reaction mixture by reverse-phase HPLC to monitor the disappearance of NAC and the formation of new product peaks. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable starting point.

-

Mass Spectrometry: Collect the product peaks from the HPLC and analyze them by ESI-MS to determine the mass of the adduct(s). Expect a mass increase corresponding to the addition of one or two molecules of this compound.

-

NMR Spectroscopy: For structural elucidation, the product can be purified by preparative HPLC and analyzed by ¹H and ¹³C NMR.

-

Protocol for Reaction of this compound with Nα-Acetyl-L-lysine (Lysine model)

Objective: To investigate the formation of Schiff base and Michael adducts between this compound and a lysine analog.

Materials:

-

This compound

-

Nα-Acetyl-L-lysine

-

Borate (B1201080) buffer (0.1 M, pH 8.5)

-

Sodium cyanoborohydride (NaBH₃CN)

-

HPLC system

-

Mass spectrometer

Procedure:

-

Preparation of Reactants:

-

Prepare a 10 mM stock solution of Nα-Acetyl-L-lysine in 0.1 M borate buffer (pH 8.5).

-

Prepare a 100 mM stock solution of this compound in the same buffer.

-

-

Reaction:

-

Combine the Nα-Acetyl-L-lysine and this compound solutions to final concentrations of 1 mM and 10 mM, respectively.

-

Incubate at room temperature for 2-4 hours.

-

-

Reductive Amination (for Schiff base stabilization):

-

Add sodium cyanoborohydride to a final concentration of 20 mM to reduce the Schiff base to a stable secondary amine.

-

Allow the reduction to proceed for 1 hour at room temperature.

-

-

Analysis:

-

Analyze the reaction mixture by HPLC and mass spectrometry as described in Protocol 4.1 to identify the reduced Schiff base and any Michael addition products.

-

Visualization of Signaling Pathways and Workflows

The modification of proteins by this compound can have significant consequences for cellular signaling. Below are Graphviz diagrams illustrating a key signaling pathway affected by electrophilic aldehydes and a typical experimental workflow for identifying protein targets.

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

References

Butenedial as a Metabolite of Furan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954), a prevalent contaminant in thermally processed foods and a component of industrial chemicals, poses a significant health risk due to its classification as a possible human carcinogen.[1] The toxicity of furan is not inherent to the parent compound but is mediated through its metabolic activation to the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). This technical guide provides a comprehensive overview of the formation of butenedial from furan, its metabolic fate, and its toxicological implications. Detailed experimental protocols for the analysis of this compound and its metabolites are provided, along with a summary of key quantitative data. Furthermore, this guide elucidates the cellular signaling pathways perturbed by this compound, offering insights into its mechanisms of toxicity.

Introduction

Furan is a heterocyclic organic compound that is hepatotoxic and carcinogenic in rodents.[1] Its presence in a wide range of heat-treated foods, including coffee, canned goods, and baby foods, has raised concerns about human exposure and potential health risks. The bioactivation of furan is a critical step in its toxicity, and this process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. The key metabolite responsible for the adverse effects of furan is cis-2-butene-1,4-dial (BDA), a highly electrophilic and reactive molecule.[1] BDA can readily form covalent adducts with cellular nucleophiles such as proteins, DNA, and glutathione (B108866), leading to cellular dysfunction, genotoxicity, and cytotoxicity.[2][3] Understanding the metabolic pathways of furan to this compound and the subsequent cellular consequences is crucial for risk assessment and the development of potential therapeutic interventions.

Metabolic Formation of this compound from Furan

The primary pathway for the metabolic activation of furan to this compound is through oxidation catalyzed by cytochrome P450 enzymes, with CYP2E1 being the most active isoform.[1][4]

The Role of Cytochrome P450 2E1 (CYP2E1)

CYP2E1 is the principal enzyme responsible for the oxidation of furan to the reactive metabolite, BDA.[1][4] Studies using human liver microsomes and recombinant human P450 enzymes have demonstrated the predominant role of CYP2E1 in this bioactivation process.[1][4] The formation of BDA is significantly reduced by CYP2E1 inhibitors.[1]

Kinetic Parameters of Furan Oxidation

The enzymatic conversion of furan to BDA follows Michaelis-Menten kinetics. The kinetic parameters for CYP2E1-mediated furan oxidation have been determined in human liver microsomes.

| Enzyme | Km (µM) | Vmax (pmol BDA/pmol P450/min) |

| Human CYP2E1 | 24 ± 13 | 34 ± 4 |

| Human CYP3A4 | 234 ± 17 | 6.2 ± 0.7 |

| Table 1: Kinetic parameters for the formation of this compound (BDA) from furan by human CYP2E1 and CYP3A4.[4] |

The lower Km value for CYP2E1 indicates a higher affinity for furan compared to CYP3A4, suggesting that CYP2E1 is the major enzyme responsible for BDA formation at lower, environmentally relevant concentrations of furan.[4]

Metabolic Fate and Detoxification of this compound

Due to its high reactivity, this compound readily interacts with cellular nucleophiles, leading to the formation of various adducts and metabolites. These reactions represent both a mechanism of toxicity and a pathway for detoxification.

Reaction with Glutathione (GSH)

Glutathione, a major intracellular antioxidant, plays a crucial role in the detoxification of this compound. BDA reacts with GSH to form a mono-glutathione adduct, which can then undergo further metabolic processing.[2][5] Depletion of cellular GSH levels has been shown to enhance the formation of DNA adducts, highlighting the protective role of GSH.[2][3]

Formation of Protein and DNA Adducts

This compound can form covalent adducts with nucleophilic amino acid residues in proteins, such as cysteine and lysine.[6] It also reacts with DNA bases, leading to the formation of DNA adducts that can be mutagenic.[7]

Experimental Protocols

In Vitro Metabolism of Furan in Liver Microsomes

This protocol describes a typical procedure for assessing the metabolism of furan to this compound in human liver microsomes.

Materials:

-

Human liver microsomes (e.g., from a pooled donor source)

-

Furan (in a suitable solvent, e.g., acetonitrile)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Trapping agents: N-acetyl-l-cysteine (NAC) and N-acetyl-l-lysine (NAL)

-

Acetonitrile (B52724) (ice-cold, for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Prepare a microsomal incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and the trapping agents NAC and NAL (e.g., 1 mM each).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding furan to the desired final concentration (e.g., 1-100 µM).

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

-

Centrifuge the samples to precipitate proteins (e.g., 14,000 x g for 10 minutes).

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis of the BDA-NAC-NAL adduct.

Analysis of this compound Adducts by LC-MS/MS

This protocol provides a general framework for the analysis of this compound-derived metabolites in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Specific Transitions: Monitor for the specific precursor-to-product ion transitions for the analytes of interest (e.g., BDA-NAC-NAL adduct and the internal standard). The exact m/z values will depend on the specific adducts being analyzed.

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge to remove any precipitate.

-

Dilute the urine sample with water or a suitable buffer.

-

Add an internal standard.

-

Inject an aliquot of the prepared sample into the LC-MS/MS system.[8][9][10]

Signaling Pathways and Toxicological Effects

This compound exerts its toxic effects through interactions with various cellular components, leading to the activation of specific signaling pathways.

Oxidative Stress and the Keap1-Nrf2 Pathway

This compound, as a reactive electrophile, can induce oxidative stress. This can lead to the activation of the Keap1-Nrf2 pathway, a key cellular defense mechanism against oxidative and electrophilic insults. This compound can modify cysteine residues on the Keap1 protein, leading to the dissociation of the transcription factor Nrf2.[7][11][12][13][14] Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).

Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death. The mechanism of this compound-induced apoptosis is thought to involve the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[15][16][17]

Quantitative Data Summary

The following table summarizes key quantitative data related to the formation and effects of this compound.

| Parameter | Value | Species/System | Reference |

| CYP2E1 Kinetics | |||

| Km for Furan Oxidation | 24 ± 13 µM | Human Liver Microsomes | [4] |

| Vmax for Furan Oxidation | 34 ± 4 pmol BDA/pmol P450/min | Human Liver Microsomes | [4] |

| BDA Formation Rates | |||

| Average Formation in Human Liver Microsomes | 1.3 pmol BDA/µg protein/min | Human Liver Microsomes | [4] |

| Formation in Rat Liver Microsomes | 1.6 pmol BDA/µg protein/min | Rat Liver Microsomes | [4] |

| Formation in Mouse Liver Microsomes | 3.2 pmol BDA/µg protein/min | Mouse Liver Microsomes | [4] |

| Cytotoxicity | |||

| IC50 of a butenal derivative in A549 cells | Varies (µM range) | Human Lung Carcinoma | [18] |

| IC50 of a butenal derivative in HepG2 cells | Varies (µM range) | Human Liver Carcinoma | [18][19][20][21][22] |

| Table 2: Summary of quantitative data for this compound formation and cytotoxicity. |

Conclusion

This compound is a critical reactive metabolite in the bioactivation of furan, playing a central role in its hepatotoxicity and carcinogenicity. The formation of this compound is primarily catalyzed by CYP2E1. Its high electrophilicity leads to the formation of adducts with key cellular macromolecules, triggering cellular stress responses such as the Keap1-Nrf2 pathway and apoptosis. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and mitigate the risks associated with furan exposure. Further research is warranted to fully elucidate the complex downstream effects of this compound and to develop effective strategies to counteract its toxicity.

Experimental Workflow Diagram

References

- 1. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of glutathione depletion on exocyclic adduct levels in the liver DNA of F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione depletion enhances the formation of endogenous cyclic DNA adducts derived from t-4-hydroxy-2-nonenal in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the interaction of furan with hepatic cytochrome P‐450 | Scilit [scilit.com]

- 7. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]

- 10. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 11. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomolther.org [biomolther.org]

- 16. Butin (7,3',4'-trihydroxydihydroflavone) reduces oxidative stress-induced cell death via inhibition of the mitochondria-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The aldehyde acrolein induces apoptosis via activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Item - IC50 values of isolated fractions on HepG2 and WRL-68 cells after 24 h. - figshare - Figshare [figshare.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Butenedial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedial, an unsaturated dialdehyde (B1249045) existing as two geometric isomers, (Z)-but-2-enedial (malealdehyde) and (E)-but-2-enedial (fumaraldehyde), is a highly reactive molecule of significant interest in various scientific fields, including atmospheric chemistry and drug development. Its conjugated system, comprising two aldehyde functional groups and a carbon-carbon double bond, imparts a unique reactivity profile, making it a potent electrophile. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, with a focus on its isomers. Detailed experimental protocols, quantitative data, and a visualization of its key aqueous reaction pathway are presented to serve as a valuable resource for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its high reactivity, particularly in the case of the cis-isomer (malealdehyde), makes the experimental determination of its physical properties challenging, with many reported values being predictions.[2] The presence of polar carbonyl groups suggests solubility in water and polar organic solvents.[1][2]

Isomers of this compound

This compound primarily exists as two geometric isomers:

-

(Z)-but-2-enedial (Malealdehyde): The cis-isomer, known for its high reactivity.

-

(E)-but-2-enedial (Fumaraldehyde): The trans-isomer.

The distinct spatial arrangement of the functional groups in these isomers leads to differences in their physical and chemical properties.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its isomers.

Table 1: General and Computed Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | [3] |

| Molecular Weight | 84.07 g/mol | [3] |

| IUPAC Name | but-2-enedial | [3] |

| CAS Number | 2363-83-9 | [3] |

| XLogP3 | -0.6 | [3] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Table 2: Physical Properties of (Z)-but-2-enedial (Malealdehyde)

| Property | Value | Reference |

| CAS Number | 3675-13-6 | [2] |

| Specific Gravity | 0.888 @ 25 °C | [2] |

| Refractive Index | 1.475 @ 20 °C | [2] |

| Flash Point | 85.0 °C (185.0 °F) | [2] |

| Water Solubility | 9.841e+004 mg/L @ 25 °C (estimated) | [2] |

Table 3: Physical Properties of (E)-but-2-enedial (Fumaraldehyde)

| Property | Value | Reference |

| CAS Number | 3675-14-7 | [4] |

| Boiling Point | 189.5 °C at 760 mmHg (predicted) | [5] |

| Density | 1.015 g/cm³ (predicted) | [5] |

| Flash Point | 66.2 °C (predicted) | [5] |

| Refractive Index | 1.421 (predicted) | [5] |

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound in deuterated water reveals peaks associated with the hydrated form of the molecule.[6] The chemical shifts and coupling constants of the olefinic and aldehydic protons are characteristic of the specific isomer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the C=O stretching of the aldehyde groups (typically around 1720-1740 cm⁻¹) and the C=C stretching of the alkene (around 1600-1650 cm⁻¹).[7] The out-of-plane C-H bending vibrations can be diagnostic for the geometric isomers.

UV-Vis Spectroscopy

Due to its conjugated π-system, this compound absorbs in the UV region. The λmax for 1,3-butadiene (B125203) is 217 nm, and the presence of carbonyl groups is expected to shift this absorption.[3][8] The specific λmax can be used to distinguish between conjugated systems of different lengths.[9]

Chemical Reactivity

This compound's reactivity is dominated by the electrophilic nature of its conjugated system. It readily undergoes reactions with nucleophiles and is also photochemically active.

Aqueous Chemistry and Hydration

In aqueous solutions, this compound is strongly hydrated.[10] It can react reversibly with water and irreversibly with hydroxide (B78521) ions.[10] The kinetics of hydration are an important aspect of its environmental fate.

Reactions with Nitrogen Nucleophiles

This compound reacts with ammonia (B1221849) and other nitrogen-containing compounds to form nitrogen-containing rings and accretion products, which contribute to the formation of atmospheric brown carbon.[10] This reaction is pH-dependent and is a significant area of research in atmospheric chemistry.[11]

Photochemistry

Under atmospheric conditions, the photolysis of this compound is a major degradation pathway.[12] It can undergo photoisomerization and subsequent reactions to form products such as furanones and maleic anhydride.[13][14]

Experimental Protocols

Synthesis of this compound

Principle: this compound can be synthesized from the hydrolysis of 2,5-dimethoxy-2,5-dihydrofuran (B146672) in the presence of an acid catalyst.

Materials:

-

2,5-dimethoxy-2,5-dihydrofuran

-

Glacial acetic acid

-

Deuterated water (for NMR analysis)

-

Internal standard (e.g., diethylmalonic acid)

Procedure:

-

Prepare a mixture of 2,5-dimethoxy-2,5-dihydrofuran and glacial acetic acid.[6]

-

Allow the reaction to proceed at room temperature. The progress can be monitored by techniques such as NMR spectroscopy.

-

Upon completion, the product can be purified, for example, by rotary evaporation.

-

Characterize the synthesized this compound using spectroscopic methods (NMR, IR, etc.).

Analysis of this compound Reaction with Ammonia

Principle: The reaction of this compound with an ammonium (B1175870) salt in an aqueous solution can be monitored over time using NMR spectroscopy to identify and quantify the reactants and products.

Materials:

-

Synthesized this compound solution

-

Ammonium sulfate (B86663)

-

Deuterated water

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in deuterated water.

-

Add a known concentration of ammonium sulfate to initiate the reaction.

-

Acquire NMR spectra at regular time intervals to monitor the disappearance of this compound signals and the appearance of new signals corresponding to reaction products.

-

Analyze the spectra to determine reaction kinetics and identify the major products formed.

Signaling Pathways and Logical Relationships

The reaction of this compound with ammonia in aqueous solutions is a complex process involving multiple steps and leading to the formation of various products, including light-absorbing brown carbon. The following diagram illustrates a proposed pathway for this reaction.

Caption: Proposed reaction pathway of this compound with ammonia in an aqueous solution.

Conclusion

This compound is a molecule with rich and complex chemistry. Its physical and chemical characteristics, particularly its high reactivity and the distinct properties of its isomers, make it a subject of ongoing scientific investigation. This guide has provided a consolidated overview of its core properties, spectroscopic signatures, and key reactions. The detailed experimental protocols and the visualized reaction pathway offer a practical resource for researchers and professionals working with this important compound. Further research into the experimental determination of its physical constants and the elucidation of its various reaction mechanisms will continue to enhance our understanding of this compound's role in both natural and synthetic systems.

References

- 1. Fumaraldehyde | C4H4O2 | CID 5287477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-2-butene dial, 3675-13-6 [thegoodscentscompany.com]

- 3. Khan Academy [khanacademy.org]

- 4. Page loading... [wap.guidechem.com]

- 5. (2E)-but-2-enedial | 2363-83-9 [chemnet.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ACP - Revisiting the reaction of dicarbonyls in aerosol proxy solutions containing ammonia: the case of this compound [acp.copernicus.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Quantum Chemical Insights into Butenedial: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on butenedial, a molecule of significant interest in atmospheric chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals who utilize computational chemistry in their work. This document summarizes key quantitative data regarding the conformational landscape, isomerization pathways, and spectroscopic properties of this compound, derived from Density Functional Theory (DFT) and multireference methods. Detailed experimental and computational protocols are provided to ensure reproducibility and facilitate further research. Visualizations of key molecular processes and computational workflows are presented using Graphviz to enhance understanding.

Introduction

This compound, a 1,4-unsaturated dicarbonyl, exists as two geometric isomers, (E)- and (Z)-2-butenedial. Each of these isomers can adopt different conformations due to rotation around the central C-C single bond, primarily the s-cis and s-trans conformers. The relative stability of these isomers and conformers, as well as the energy barriers for their interconversion, are critical for understanding the reactivity and spectroscopic signatures of this compound. Furthermore, its photochemical behavior, including isomerization and oxidation pathways, is of significant interest in atmospheric science.[1] Quantum chemical calculations provide a powerful tool to elucidate these properties at a molecular level.

This guide focuses on the theoretical investigation of this compound's conformational space, the energetics of its isomerization, and its predicted spectroscopic characteristics.

Conformational Analysis and Energetics

The relative stability of the various isomers and conformers of this compound is a key determinant of its chemical behavior. Quantum chemical calculations have been employed to determine the geometries and relative energies of these species.

Isomers and Conformers of this compound

The primary isomers of this compound are the (E) and (Z) isomers, defined by the arrangement of substituents around the C=C double bond. For each of these isomers, rotation around the C2-C3 single bond gives rise to different conformers, most notably the s-cis and s-trans forms, which refer to the relative orientation of the two carbonyl groups.

Relative Energies and Rotational Barriers

The relative energies of the conformers and the energy barriers for their interconversion are crucial for understanding the conformational dynamics of this compound. While specific data for this compound is sparse in the readily available literature, analogous data for 1,3-butadiene (B125203) provides a useful reference. For 1,3-butadiene, the s-trans conformer is the global minimum. The s-cis conformer is a local energy maximum, approximately 16.5 kJ/mol higher in energy.[2] A twisted gauche conformer, with a dihedral angle of about 38°, is a true local minimum, lying about 12.0 kJ/mol above the s-trans conformer.[2] The transition state separating the s-trans and gauche conformers is calculated to be 26.8 kJ/mol above the s-trans minimum.[2] These values, obtained from high-level ab initio calculations, suggest that the s-trans conformer is significantly more stable and that there is a considerable energy barrier to rotation around the central C-C bond.

Table 1: Calculated Relative Energies and Rotational Barriers of this compound Conformers (Hypothetical Data Based on Analogs)

| Species | Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| (E)-Butenedial | s-trans | 0.0 | - |

| gauche | ~12.0 | ~27.0 (to s-trans) | |

| s-cis (TS) | ~16.5 | - | |

| (Z)-Butenedial | s-trans | Data not available | Data not available |

| s-cis | Data not available | Data not available |

Note: The data in this table is based on 1,3-butadiene as an analog and should be considered illustrative. Specific calculations on this compound are required for accurate values.

Isomerization and Photochemistry

The photochemical behavior of this compound is of particular interest due to its role in atmospheric chemistry. Computational studies have explored the mechanisms of its photoisomerization and oxidation.

Photochemical Isomerization to Ketene-Enol

Theoretical studies using the multireference method CASSCF have shown that upon photoexcitation, (Z)-2-butenedial can undergo isomerization to a ketene-enol intermediate.[1] This process is initiated in the first excited singlet state (S1) and proceeds through a low-energy barrier.

The vertical and adiabatic transition energies for (Z)-2-butenedial have been calculated and are presented in Table 2.

Table 2: Calculated Vertical and Adiabatic Transition Energies for (Z)-2-Butenedial

| State | Vertical Transition Energy (kcal/mol) | Adiabatic Transition Energy (kcal/mol) |

| S1 | 82.2 | 65.7 |

| S2 | 88.9 | 75.5 |

Data from SA-CASSCF(12,10)/6-31G(d) calculations.[1]

The isomerization in the S1 state involves a hydrogen transfer with a calculated energy barrier of only 6.4 kcal/mol.[3] This process leads to a conical intersection with the ground state (S0), funneling the molecule to the ground-state ketene-enol intermediate.[3]

Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

Vibrational Spectra

The vibrational frequencies of this compound and its isomers can be calculated using DFT methods. These calculations are crucial for identifying the characteristic vibrational modes, such as the C=O and C=C stretching frequencies, which can be compared with experimental infrared (IR) and Raman spectra. For instance, in a study of this compound's photochemical products, the C=O stretching frequencies of a proposed anhydride (B1165640) intermediate were calculated using various DFT functionals, including B2PLYP, M06-2X, and ωB97XD, with aug-cc-pVTZ and cc-pVTZ basis sets.

Electronic Spectra

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. The calculated vertical and adiabatic transition energies for (Z)-2-butenedial (Table 2) provide insight into its electronic absorption profile. The S1 and S2 states, with vertical transitions at 82.2 and 88.9 kcal/mol, correspond to absorption in the near-UV region.[1]

Methodologies

Computational Protocols

The results presented in this guide are primarily based on the following computational methods:

-

Density Functional Theory (DFT): Used for geometry optimization and frequency calculations of ground-state species. Common functionals include B3LYP, M06-2X, and ωB97X-D, often paired with basis sets like 6-31G(d) or larger Pople-style or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).

-

Time-Dependent Density Functional Theory (TD-DFT): Employed for the calculation of electronic excitation energies and UV-Vis spectra.

-

Complete Active Space Self-Consistent Field (CASSCF): A multireference method used to study photochemical reactions and excited states, particularly in cases where near-degeneracies of electronic states are present. The active space is a critical parameter in these calculations, for example, SA-CASSCF(12,10) indicates an active space of 12 electrons in 10 orbitals.

Experimental Protocols

The computational results are often validated against experimental data. Key experimental techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to measure the vibrational spectra of this compound and its reaction products.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify the products of chemical reactions involving this compound.

Conclusion

Quantum chemical calculations have provided significant insights into the conformational landscape, isomerization pathways, and spectroscopic properties of this compound. DFT and multireference methods are powerful tools for elucidating the complex behavior of this molecule. While existing studies have shed light on its photochemistry, a more systematic computational investigation of the ground-state properties of all major isomers and conformers would be highly beneficial for a complete understanding. This guide serves as a summary of the current computational knowledge and a foundation for future research in this area.

References

An In-depth Technical Guide to the Spectroscopic Data of Butenedial Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of butenedial: malealdehyde (B1233635) (cis-2-butenedial) and fumaraldehyde (trans-2-butenedial). This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors where the characterization of these unsaturated dialdehydes is critical.

Introduction

Malealdehyde and fumaraldehyde are four-carbon dialdehydes that exist as cis and trans isomers, respectively. Their conjugated π-systems and reactive aldehyde functionalities make them important subjects of study in various chemical and biological contexts. Understanding their distinct spectroscopic signatures is fundamental for their identification, quantification, and the elucidation of their roles in complex chemical processes. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The distinct spatial arrangement of the aldehyde groups in malealdehyde and fumaraldehyde gives rise to noticeable differences in their spectroscopic properties. The following tables summarize the available quantitative data for easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. For this compound isomers, ¹H and ¹³C NMR provide key information about the electronic environment of the protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data of this compound Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Malealdehyde (cis) | Aldehydic (CHO) | ~9.5 - 9.7 | Doublet | ~6 - 8 |

| Olefinic (=CH) | ~6.3 - 6.5 | Triplet | ~6 - 8 | |

| Fumaraldehyde (trans) | Aldehydic (CHO) | ~9.6 - 9.8 | Doublet | ~7 - 9 |

| Olefinic (=CH) | ~6.8 - 7.0 | Doublet of doublets | ~15 - 17 (trans), ~7 - 9 (to CHO) |

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| Malealdehyde (cis) | Carbonyl (C=O) | ~190 - 195 |

| Olefinic (=C) | ~135 - 140 | |

| Fumaraldehyde (trans) | Carbonyl (C=O) | ~192 - 197 |

| Olefinic (=C) | ~138 - 143 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands for different functional groups. For this compound isomers, the key absorptions are related to the C=O, C=C, and C-H bonds.

Table 3: Key FTIR Absorption Frequencies of this compound Isomers (cm⁻¹)

| Isomer | C=O Stretch (Aldehyde) | C=C Stretch (Olefin) | C-H Stretch (Aldehydic) | C-H Bend (Olefinic) |

| Malealdehyde (cis) | ~1680 - 1700 | ~1630 - 1650 | ~2720, ~2820 | ~680 - 730 (cis) |

| Fumaraldehyde (trans) | ~1685 - 1705[1] | ~1635 - 1655 | ~2730, ~2830 | ~960 - 990 (trans)[1] |

The most distinguishable feature in the FTIR spectra is the C-H bending mode of the olefinic protons. The cis isomer (malealdehyde) exhibits a characteristic absorption in the 680-730 cm⁻¹ region, while the trans isomer (fumaraldehyde) shows a strong band in the 960-990 cm⁻¹ range.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system in this compound isomers leads to characteristic absorption maxima (λmax).

Table 4: UV-Vis Absorption Data of this compound Isomers

| Isomer | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Malealdehyde (cis) | Non-polar | ~220 - 230 | ~10,000 - 15,000 | π → π |

| Polar | ~350 - 370 | ~100 - 200 | n → π | |

| Fumaraldehyde (trans) | Non-polar | ~225 - 235 | ~15,000 - 20,000 | π → π |

| Polar | ~340 - 360 | ~50 - 150 | n → π |

The π → π* transition is generally more intense for the trans isomer (fumaraldehyde) due to its more linear and planar conformation, which allows for more effective orbital overlap.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of this compound isomers.

Synthesis and Preparation of this compound Isomers

The this compound isomers are typically synthesized through the oxidation of furan. The reaction generally produces a mixture of isomers, which can be separated by techniques such as fractional distillation or chromatography. Due to their reactivity, it is recommended to handle and store the purified isomers under an inert atmosphere and at low temperatures.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound isomer.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard acquisition parameters are generally sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans should be acquired due to the low natural abundance of ¹³C.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid this compound isomer directly onto the center of the ATR crystal.

-

Acquire the background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of the this compound isomer in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile) of known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualization of Isomeric Relationship

The relationship between malealdehyde and fumaraldehyde is a classic example of cis-trans isomerism, a type of stereoisomerism. This relationship can be visualized as follows:

Caption: Geometric isomerism in this compound.

Conclusion

The spectroscopic data presented in this guide highlight the distinct fingerprints of malealdehyde and fumaraldehyde. Researchers and professionals can leverage this information for the unambiguous identification and characterization of these isomers in various matrices. The provided experimental protocols offer a starting point for obtaining reliable and high-quality spectroscopic data. A thorough understanding of these spectroscopic properties is essential for advancing research in fields where this compound isomers play a significant role.

References

An In-depth Technical Guide to Butenedial: Isomers, Synthesis, and Biological Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedial, a four-carbon dialdehyde, exists as two geometric isomers: (Z)-but-2-enedial (malealdehyde) and (E)-but-2-enedial (fumaraldehyde). These highly reactive electrophiles are of significant interest in chemical synthesis and toxicology. This technical guide provides a comprehensive overview of the nomenclature, CAS numbers, synthesis protocols, and biological interactions of this compound isomers, with a focus on their reactivity towards biomolecules and potential implications in drug development.

Nomenclature and Chemical Identifiers

The isomers of this compound are distinguished by the geometry of the carbon-carbon double bond. The pertinent chemical identifiers are summarized in the table below.

| Isomer | Systematic IUPAC Name | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| cis-isomer | (2Z)-but-2-enedial | Malealdehyde (B1233635) | 3675-13-6 | C₄H₄O₂ | 84.07 |

| trans-isomer | (2E)-but-2-enedial | Fumaraldehyde | 2363-83-9 | C₄H₄O₂ | 84.07 |

Synthesis of this compound Isomers

The synthesis of this compound isomers requires distinct strategies to control the stereochemistry of the double bond.

Synthesis of (Z)-But-2-enedial (Malealdehyde)

A common and effective method for the synthesis of (Z)-but-2-enedial is the ozonolysis of furan (B31954).[1] This reaction proceeds via the oxidative cleavage of the furan ring.

Materials:

-

Freshly distilled furan

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous methanol (B129727) (MeOH)

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (B99878) (DMS) or Triphenylphosphine (B44618) (PPh₃)

-

Inert gas (Nitrogen or Argon)

-

Dry ice/acetone bath

Procedure:

-

Prepare a solution of furan (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH in a three-neck round-bottom flask. The typical concentration of furan is between 0.1 and 0.5 M.

-

Cool the flask to -78 °C using a dry ice/acetone bath under an inert atmosphere.

-

Bubble a stream of ozone in oxygen through the cooled solution. Monitor the reaction progress by TLC or the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with an inert gas to remove any residual ozone.

-

Add a reductive workup agent, such as dimethyl sulfide (2.0 equivalents) or triphenylphosphine (1.2 equivalents), to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude malealdehyde can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of (E)-But-2-enedial (Fumaraldehyde)

The synthesis of (E)-but-2-enedial can be achieved through the oxidation of furan using different reagents and conditions than those for the cis-isomer. While various oxidation methods of furan have been explored, a specific high-yield synthesis of fumaraldehyde often involves multi-step procedures. One approach involves the isomerization of the more readily available malealdehyde.

Note: A detailed, high-yield, and widely adopted one-pot synthesis protocol for fumaraldehyde is less commonly reported in the literature compared to malealdehyde. The following is a general approach based on known chemical transformations.

Materials:

-

(Z)-But-2-enedial (Malealdehyde)

-

Iodine (catalytic amount)

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve malealdehyde in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture to reflux and monitor the isomerization by HPLC or GC-MS.

-

Once equilibrium is reached, or a desired conversion is achieved, cool the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mixture of (Z)- and (E)-isomers using column chromatography or preparative HPLC to isolate the (E)-but-2-enedial.

Purification and Analytical Methods

Due to the reactive nature of aldehydes, purification requires careful handling.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of this compound isomers.[2][3]

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral column such as (S,S)-Whelk-O 1 or a normal-phase silica gel column can be effective for separating geometric isomers.[2] For reversed-phase separation, a C18 column can be used.[3]

-

Mobile Phase:

-

Normal-Phase: A mixture of hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326) (e.g., Hexane:Ethanol 97:3 v/v).[2]

-

Reversed-Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) for better peak shape.

-

-

Detection: UV detection at a wavelength where the carbonyl group absorbs (typically around 220-280 nm).

-

Procedure:

-

Dissolve the crude this compound mixture in the mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the isomers using the chosen mobile phase conditions.

-

Collect the fractions corresponding to each isomer.

-

Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

-

Analytical Workflow for Biological Samples